RA-263

Description

Properties

CAS No. |

82205-95-6 |

|---|---|

Molecular Formula |

C9H11N3O5 |

Molecular Weight |

241.20 g/mol |

IUPAC Name |

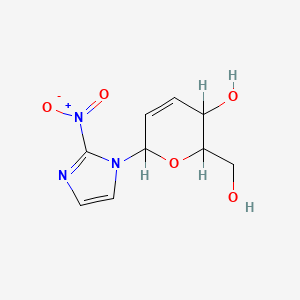

2-(hydroxymethyl)-6-(2-nitroimidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol |

InChI |

InChI=1S/C9H11N3O5/c13-5-7-6(14)1-2-8(17-7)11-4-3-10-9(11)12(15)16/h1-4,6-8,13-14H,5H2 |

InChI Key |

CJRBQXDMCWCHBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(OC(C1O)CO)N2C=CN=C2[N+](=O)[O-] |

Appearance |

Solid powder |

Other CAS No. |

82225-31-8 82205-95-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole RA 263 RA-263 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of RA-263 Radiosensitizer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RA-263, a 2-nitroimidazole (B3424786) nucleoside, emerged from preclinical studies in the 1980s as a potent radiosensitizer, demonstrating significant activity in enhancing the radiation response of hypoxic cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, based on the foundational preclinical research. The primary mechanism of this compound is attributed to its ability to mimic oxygen in sensitizing hypoxic cells to radiation, coupled with its cytotoxic effects that are selective for the low-oxygen tumor microenvironment. A key biochemical process implicated in its action is the depletion of nonprotein thiols (NPSH), which compromises the cell's natural radioprotective mechanisms. This document collates the available quantitative data, details the experimental protocols used in its initial evaluation, and provides visualizations of its proposed mechanism of action and experimental workflows. It is important to note that the body of research on this compound is primarily from this early period, and this guide reflects the scientific understanding of that time.

Introduction to this compound

This compound, with the chemical name 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, is a member of the 2-nitroimidazole class of compounds.[1] These compounds were extensively investigated for their potential to overcome the radioresistance of hypoxic cells, which are a significant factor in the failure of radiation therapy for solid tumors. The electron-affinic nature of the nitro group allows these compounds to mimic the radiosensitizing effect of molecular oxygen. Under hypoxic conditions, the nitro group can be reduced to reactive intermediates that are toxic to the cell, providing a dual mechanism of action. This compound was identified as a more potent radiosensitizer than its contemporary, misonidazole (B1676599), in preclinical models.[1]

Core Mechanism of Action

The primary mechanism of action of this compound as a radiosensitizer is centered on its effects within the hypoxic tumor microenvironment. The key facets of its activity are:

-

Selective Radiosensitization of Hypoxic Cells: In the absence of oxygen, which is a potent radiosensitizer, cancer cells are significantly more resistant to the DNA-damaging effects of ionizing radiation. This compound, being an electron-affinic compound, effectively "mimics" oxygen in hypoxic cells. It is proposed to react with radiation-induced free radicals on DNA, "fixing" the damage and making it permanent and irreparable, thus leading to cell death.

-

Hypoxic Cytotoxicity: this compound exhibits selective toxicity towards cells in a low-oxygen environment.[1] This is a common feature of 2-nitroimidazoles, where the nitro group is metabolically reduced under hypoxic conditions to form reactive cytotoxic species. These intermediates can damage cellular macromolecules, contributing to cell death independently of radiation.

-

Depletion of Nonprotein Thiols (NPSH): A significant aspect of this compound's mechanism is its ability to deplete intracellular nonprotein thiols, such as glutathione (B108866) (GSH).[1] NPSH are crucial radioprotectors, as they can chemically repair radiation-induced DNA damage by hydrogen donation and scavenge damaging free radicals. By reducing the levels of these protective molecules, this compound lowers the threshold for radiation-induced cell killing.

The following diagram illustrates the proposed logical relationship of this compound's mechanism of action.

Caption: Logical flow of this compound's action in hypoxic tumor cells.

Quantitative Data

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Radiosensitization of Hypoxic V-79 Chinese Hamster Cells

| Concentration of this compound | Sensitizer Enhancement Ratio (SER) |

| 0.5 mM | 1.8 |

| 1.0 mM | 2.1 |

| 2.0 mM | Approached the oxic curve |

Data extracted from Agrawal et al., 1986.[1] The Sensitizer Enhancement Ratio (SER) is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the sensitizer.

Table 2: In Vivo Radiosensitization of EMT6 Mammary Tumors in BALB/c Mice

| Treatment Group | Surviving Fraction per Tumor (Mean ± SE) |

| 20 Gy Radiation Alone | 1.9 ± 0.4 x 10⁻² |

| This compound (1.0 mg/g) + 20 Gy Radiation | 4.6 ± 0.8 x 10⁻³ |

Data extracted from Agrawal et al., 1986.[1]

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Plasma Half-life (α phase) | 36 minutes |

| Plasma Half-life (β phase) | 72 minutes |

| Peak Tumor Concentration | 690 µg/g at 30 minutes |

| Peak Brain Concentration | 112 µg/g at 60 minutes |

Data extracted from Agrawal et al., 1986.[1]

Table 4: Comparative Toxicity of this compound and Misonidazole

| Parameter | This compound | Misonidazole |

| Acute LD₅₀ (mice) | 2.5 mg/g | 1.25 mg/g |

| Mutagenicity (E. coli) | Significantly less mutagenic | More mutagenic |

Data extracted from Agrawal et al., 1986.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational research on this compound.

In Vitro Radiosensitization and Cytotoxicity Assays

-

Cell Lines:

-

Chinese hamster V-79 cells.

-

EMT6 mouse mammary tumor cells.

-

-

Cell Culture:

-

V-79 cells were grown in Eagle's minimum essential medium (MEM).

-

EMT6 cells were cultured in Waymouth's medium.

-

All media were supplemented with 15% fetal bovine serum.

-

-

Induction of Hypoxia:

-

Cells were plated on Permanox petri dishes.

-

The dishes were placed in sealed containers and purged with 5% CO₂ in N₂ at 37°C.

-

-

Drug Treatment and Irradiation:

-

This compound was added to the cell cultures at various concentrations.

-

For combined radiosensitization and hypoxic cytotoxicity studies, cells were pre-incubated with this compound for 4 hours under hypoxic conditions before irradiation.[1]

-

Irradiation was performed at room temperature using a ⁶⁰Co source at a dose rate of approximately 230 rad/min.[1]

-

-

Clonogenic Survival Assay:

-

Following treatment, cells were trypsinized, counted, and plated at appropriate dilutions for colony formation.

-

Colonies were allowed to grow for a specified period, after which they were fixed, stained, and counted.

-

The surviving fraction was calculated relative to untreated control cells.

-

The workflow for these experiments can be visualized as follows:

Caption: Workflow for in vitro radiosensitization studies.

In Vivo Radiosensitization Assay

-

Animal Model:

-

BALB/c mice bearing intramuscularly implanted EMT6 mammary tumors.

-

-

Drug Administration:

-

This compound was administered via intraperitoneal (i.p.) injection.

-

-

Irradiation:

-

Tumors were locally irradiated with a single dose of 20 Gy at various times after drug administration to determine the optimal timing.

-

-

In Vivo-In Vitro Cloning Assay:

-

Immediately after irradiation, tumors were excised and dissociated into single-cell suspensions.

-

The cell suspensions were then plated for a clonogenic survival assay as described for the in vitro experiments.

-

The surviving fraction of tumor cells was determined to assess the in vivo radiosensitizing effect.[1]

-

Pharmacokinetic Studies

-

Animal Model:

-

Mice were used for pharmacokinetic analysis.

-

-

Drug Administration:

-

This compound was administered via i.p. injection.

-

-

Sample Collection:

-

At various time points after injection, blood, tumor, and brain tissues were collected.

-

-

Drug Concentration Analysis:

-

The concentration of this compound in plasma and tissue homogenates was determined using an unspecified analytical method (likely high-performance liquid chromatography, a common technique of that era).

-

-

Data Analysis:

-

Plasma elimination half-lives were calculated from the concentration-time data.

-

Concluding Remarks and Future Perspectives

The foundational research on this compound from the 1980s established it as a promising radiosensitizer with greater potency and a better toxicity profile compared to misonidazole in preclinical models.[1] Its mechanism of action, centered on the selective sensitization and cytotoxicity in hypoxic cells, along with the depletion of nonprotein thiols, provided a strong rationale for its potential clinical development.

However, there is a notable absence of recent research and clinical trial data for this compound in the public domain. The field of radiosensitizer development has evolved significantly, with a greater emphasis on understanding detailed molecular signaling pathways, developing targeted delivery systems, and exploring novel mechanisms of action. Should interest in this compound be renewed, future research would need to:

-

Elucidate the precise molecular targets of its cytotoxic metabolites.

-

Investigate its impact on specific DNA damage response and repair pathways (e.g., homologous recombination, non-homologous end joining).

-

Explore potential synergistic effects with modern chemotherapeutic agents and targeted therapies.

-

Conduct comprehensive preclinical toxicology studies according to current regulatory standards.

-

If warranted, design and execute Phase I clinical trials to assess its safety, pharmacokinetics, and recommended dose in human subjects.

This technical guide serves as a detailed record of the original scientific basis for this compound's activity, providing a valuable resource for researchers interested in the history and evolution of radiosensitizer development.

References

The Chemical Architecture and Radiosensitizing Potential of RA-263: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and preclinical data of the 2-nitroimidazole (B3424786) nucleoside, RA-263. The information is compiled from seminal studies to support further research and development in the field of radiation oncology.

Chemical Identity of this compound

This compound, a potent radiosensitizer, is chemically identified as 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole. Its structure is characterized by a 2-nitroimidazole moiety linked to a dideoxyhex-2'-enopyranosyl group.

Chemical Structure:

-

IUPAC Name: 2-(hydroxymethyl)-6-(2-nitro-1H-imidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol[1]

-

Chemical Formula: C₉H₁₁N₃O₅[1]

-

Molecular Weight: 241.20 g/mol [1]

-

CAS Number: 82205-95-6[1]

Quantitative Preclinical Data

The radiosensitizing efficacy and pharmacokinetic profile of this compound have been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Radiosensitization of Hypoxic Mammalian Cells

| Cell Line | Drug Concentration | Enhancement Ratio (ER)¹ | Reference |

| Chinese Hamster V-79 | 0.5 mM | 1.8 | Agrawal et al., 1986 |

| Chinese Hamster V-79 | 1.0 mM | >2.0 | Agrawal et al., 1986 |

| Chinese Hamster V-79 | 2.0 mM | Approaches Oxic Curve | Agrawal et al., 1986 |

| EMT6 Mammary Tumor | 1.0 mM | Significant Sensitization | Agrawal et al., 1986 |

¹Enhancement Ratio (ER) is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the sensitizer (B1316253).

Table 2: In Vivo Radiosensitization of EMT6 Tumors in BALB/c Mice

| Drug | Dose (mg/kg) | Time of Irradiation Post-Injection (min) | Sensitizer Enhancement Ratio (SER)² | Reference |

| This compound | 500 | 30 | 1.6 | Agrawal et al., 1986 |

| Misonidazole | 500 | 30 | 1.6 | Agrawal et al., 1986 |

²Sensitizer Enhancement Ratio (SER) is a measure of the extent to which a sensitizer increases the effect of radiation on a tumor.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit | Reference |

| Plasma Elimination (alpha phase t₁/₂) | 36 | min | Agrawal et al., 1986 |

| Plasma Elimination (beta phase t₁/₂) | 72 | min | Agrawal et al., 1986 |

| Peak Tumor Concentration Time | 30 | min | Agrawal et al., 1986 |

| Brain to Tumor Concentration Ratio | ~1:6 | Agrawal et al., 1986 |

Table 4: Acute Toxicity of this compound in Mice

| Compound | LD₅₀ (mmol/kg) | Reference |

| This compound | >10 | Agrawal et al., 1986 |

| Misonidazole | 5 | Agrawal et al., 1986 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Agrawal et al. (1986).

In Vitro Radiosensitization Assay

Objective: To determine the radiosensitizing effect of this compound on hypoxic mammalian cells.

Cell Lines:

-

Chinese Hamster V-79 cells

-

EMT6 mouse mammary tumor cells

Methodology:

-

Cells are grown in monolayer cultures in appropriate media.

-

For experiments, cells are trypsinized and suspended in medium.

-

To induce hypoxia, cell suspensions in glass vials are gassed with a mixture of 95% nitrogen and 5% carbon dioxide for 30 minutes at 37°C with gentle shaking.

-

This compound, dissolved in medium, is added to the hypoxic cell suspensions to achieve the desired final concentrations. Control groups receive the vehicle only.

-

After a 1-hour incubation with the drug under hypoxic conditions, the cells are irradiated with varying doses of X-rays.

-

Following irradiation, the cells are diluted, plated in Petri dishes, and incubated for 7-10 days to allow for colony formation.

-

Colonies are stained and counted. The surviving fraction for each radiation dose is calculated relative to the unirradiated control.

-

Survival curves are plotted, and the enhancement ratio is determined.

In Vivo Radiosensitization Assay (EMT6 Tumor Model)

Objective: To evaluate the radiosensitizing effect of this compound on solid tumors in a mouse model.

Animal Model:

-

BALB/c mice bearing intramuscularly implanted EMT6 tumors.

Methodology:

-

EMT6 tumor cells are injected into the gastrocnemius muscle of BALB/c mice.

-

Tumors are allowed to grow to a specified size (e.g., 200-400 mm³).

-

Mice are administered this compound or a vehicle control via intraperitoneal injection.

-

At a predetermined time after injection (e.g., 30 minutes), the tumor-bearing legs of the mice are locally irradiated with a single dose of X-rays.

-

Immediately after irradiation, the tumors are excised, minced, and dissociated into single-cell suspensions using an enzymatic cocktail (e.g., trypsin, collagenase, DNase).

-

The viable tumor cells are counted and plated for a colony formation assay as described in the in vitro protocol.

-

The surviving fraction of tumor cells is calculated, and the sensitizer enhancement ratio is determined.

Pharmacokinetic Study

Objective: To determine the distribution and elimination of this compound in plasma and tissues.

Animal Model:

-

BALB/c mice.

Methodology:

-

A single dose of this compound is administered to mice via intraperitoneal injection.

-

At various time points after administration, groups of mice are euthanized.

-

Blood samples are collected via cardiac puncture, and plasma is separated.

-

Tissues of interest (e.g., tumor, brain) are excised.

-

The concentration of this compound in plasma and tissue homogenates is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic parameters, including half-life and peak concentrations, are calculated from the concentration-time data.

Acute Toxicity (LD₅₀) Test

Objective: To determine the median lethal dose (LD₅₀) of this compound.

Animal Model:

-

C57BL male mice.

Methodology:

-

Groups of mice are administered single intraperitoneal injections of this compound at various dose levels.

-

The animals are observed for a period of 14 days for signs of toxicity and mortality.

-

The number of deaths in each dose group is recorded.

-

The LD₅₀ value, the dose that is lethal to 50% of the animals, is calculated using a statistical method such as probit analysis[2].

Proposed Signaling Pathway for Radiosensitization

While specific signaling pathways for this compound have not been fully elucidated, its mechanism of action is understood to be consistent with that of other 2-nitroimidazole radiosensitizers. These compounds act as hypoxia-activated prodrugs.

Under hypoxic conditions, the nitro group of this compound is reduced by intracellular reductases to form highly reactive radical anions. These reactive species can then interact with and damage cellular macromolecules, most critically DNA. This process mimics the effect of oxygen in "fixing" radiation-induced DNA damage, making it more difficult for the cell to repair. The ultimate result is an increase in the lethal effects of ionizing radiation on hypoxic tumor cells.

This guide provides a comprehensive technical summary of the chemical properties and preclinical evaluation of the radiosensitizer this compound. The presented data and protocols offer a valuable resource for researchers in the development of novel cancer therapeutics.

References

Navigating the Hypoxic Barrier: A Technical Guide to ABT-263 (Navitoclax) and its Role in Hypoxic Cell Sensitization

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The presence of hypoxic regions within solid tumors is a significant contributor to therapeutic resistance, particularly in radiotherapy.[1][2][3] Hypoxic cancer cells are known to be 2-3 times more resistant to ionizing radiation than their normoxic counterparts.[1][2] This phenomenon, primarily explained by the "oxygen fixation hypothesis," necessitates the development of strategies to specifically sensitize these resistant cell populations.[4] This guide explores the concept of hypoxic cell sensitization, with a focused examination of the B-cell lymphoma 2 (Bcl-2) family inhibitor, ABT-263 (Navitoclax), as a promising agent in overcoming hypoxia-driven radioresistance. While the initial topic of interest was "RA-263," a thorough review of current scientific literature yielded no specific information on this compound. Therefore, this whitepaper pivots to the well-documented compound ABT-263, for which substantial data exists in the context of hypoxic cell sensitization.

The Challenge of Hypoxia in Radiotherapy

Tumor hypoxia arises from a mismatch between oxygen supply and consumption, leading to low oxygen tension in parts of the tumor. This state triggers a cascade of adaptive responses, primarily mediated by the master regulator, Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][6] Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, it stabilizes, translocates to the nucleus, and activates the transcription of genes involved in survival, angiogenesis, and metabolic adaptation, ultimately contributing to radioresistance.[6][7] The "oxygen fixation hypothesis" posits that in the presence of oxygen, radiation-induced DNA free radicals are "fixed," leading to permanent damage. In hypoxic conditions, these radicals can be chemically restored, reducing the lethal efficacy of radiation.[4]

ABT-263 (Navitoclax): A Targeted Approach to Overcoming Hypoxia-Induced Radioresistance

ABT-263 (Navitoclax) is a small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3][8] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of the Bcl-2 family, often referred to as the "Bcl-2 rheostat," is critical in determining a cell's fate in response to cytotoxic stimuli like radiation.[8]

Mechanism of Action

Hypoxia alters the Bcl-2 rheostat, increasing the expression of anti-apoptotic proteins and decreasing pro-apoptotic ones, thereby raising the threshold for apoptosis and contributing to radioresistance.[3][8] ABT-263 functions as a BH3 mimetic, binding to Bcl-2 and Bcl-xL and preventing them from sequestering pro-apoptotic proteins. This frees up pro-apoptotic effectors to induce mitochondrial outer membrane permeabilization and subsequent caspase activation, ultimately leading to apoptosis. By inhibiting these key anti-apoptotic proteins, ABT-263 effectively lowers the apoptotic threshold, sensitizing cancer cells to radiation, even under hypoxic conditions.[3][8]

Preclinical Evidence

Studies have demonstrated that ABT-263 can overcome hypoxia-driven radioresistance in various cancer cell lines, including colon (HCT116) and lung (NCI-H460) cancer cells.[3][8] Treatment with ABT-263 has been shown to enhance radiation-induced apoptosis in both normoxic and severely hypoxic conditions.[3][8] Furthermore, this sensitizing effect has been confirmed in vivo using murine xenograft models.[8]

Quantitative Data on ABT-263 and Hypoxic Cell Sensitization

The following table summarizes key quantitative findings from preclinical studies on ABT-263.

| Cell Line | Condition | Treatment | Apoptosis Level (Sub-G1 Fraction, Mean ± SD) | Source |

| HCT116 | Normoxia (Nx, 20% O₂) | 1 µM ABT-263 | Dose-dependent increase | [8] |

| HCT116 | Severe Hypoxia (Hx, <0.2% O₂) | 1 µM ABT-263 | Significantly higher than in normoxia | [8] |

| HCT116 | Normoxia (Nx, 20% O₂) | 1 µM ABT-263 + 10 Gy IR | Augmented apoptotic rates | [8] |

| HCT116 | Severe Hypoxia (Hx, <0.2% O₂) | 1 µM ABT-263 + 10 Gy IR | Similarly effective as in normoxia | [8] |

| NCI-H460 (non-selected) | Normoxia/Hypoxia | ABT-263 alone | Hardly induced apoptosis | [8] |

| NCI-H460 (hypoxia-selected) | Normoxia/Hypoxia | ABT-263 alone | Hardly induced apoptosis | [8] |

Note: Specific numerical values for apoptosis levels were presented graphically in the source material; the table reflects the described trends.

Other Classes of Hypoxic Cell Sensitizers

While ABT-263 targets a specific survival pathway, other compounds have been developed to act as hypoxic cell sensitizers through different mechanisms.

| Compound Class | Examples | Mechanism of Action |

| Nitroimidazoles | Misonidazole, Nimorazole, PR-350 | Mimic oxygen by being highly electron-affinic, "fixing" radiation-induced DNA damage under hypoxic conditions. |

| Hypoxia-Activated Prodrugs | PR-104 | Converted to a cytotoxic DNA cross-linking agent specifically under hypoxic conditions. |

Experimental Protocols for Assessing Hypoxic Cell Sensitizers

Detailed methodologies are crucial for the evaluation of potential hypoxic cell sensitizers. Below are protocols for key experiments cited in the literature.

Cell Culture and Hypoxia Induction

-

Cell Lines: Human cancer cell lines such as HCT116 (colon carcinoma) and NCI-H460 (lung adenocarcinoma) are commonly used.[8]

-

Culture Conditions: Cells are maintained in standard culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Hypoxia Induction: For severe hypoxia, cells are placed in a hypoxic chamber or incubator with a controlled gas mixture (e.g., <0.2% O₂, 5% CO₂, balance N₂).[6][8] Normoxic controls are maintained in a standard incubator (e.g., 20% O₂, 5% CO₂).[8]

Flow Cytometric Analysis of Apoptosis (DNA Fragmentation/Sub-G1 Assay)

This method quantifies the fraction of cells with fragmented DNA, a hallmark of apoptosis.

-

Cell Preparation: After treatment (e.g., with ABT-263 and/or irradiation), both adherent and floating cells are collected.

-

Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol, typically overnight at -20°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Analysis: The DNA content of individual cells is measured using a flow cytometer. Apoptotic cells, having lost DNA, will appear as a distinct population with sub-G1 DNA content.[8]

Western Blotting for Protein Expression

This technique is used to assess the levels of key proteins involved in hypoxia and apoptosis signaling.

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., HIF-1α, Bcl-2, Bcl-xL, Mcl-1, γH2A.X) and a loading control (e.g., β-actin).[6]

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Tumor Models

Animal models are essential to validate in vitro findings.

-

Tumor Implantation: Human cancer cells (e.g., NCI-H460) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[9]

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, ABT-263, irradiation, combination therapy).

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., with calipers) to assess treatment efficacy.[9]

-

Endpoint Analysis: At the end of the study, tumors can be excised for histological or molecular analysis (e.g., immunohistochemistry for Ki-67, TUNEL staining for apoptosis).[9]

Visualizing the Pathways and Processes

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of hypoxic cell sensitization.

Figure 1: Logical flow of hypoxia-induced radioresistance.

Figure 2: Mechanism of action for ABT-263 in hypoxic cells.

Figure 3: General workflow for evaluating hypoxic cell sensitizers.

Conclusion and Future Directions

Overcoming tumor hypoxia remains a critical goal in oncology. The Bcl-2 inhibitor ABT-263 (Navitoclax) represents a promising strategy, not by directly targeting hypoxia itself, but by modulating a key survival pathway that is upregulated in the hypoxic environment.[3][8] By lowering the apoptotic threshold, ABT-263 effectively re-sensitizes hypoxic cancer cells to radiation. The data strongly supports its potential to overcome hypoxia-mediated radioresistance.[3][8] Future research should continue to explore the efficacy of combining Bcl-2 family inhibitors with radiotherapy, potentially stratifying patients based on hypoxia biomarkers or Bcl-2 family expression profiles to maximize therapeutic benefit. Further investigation into the interplay between ABT-263 and other cellular processes affected by hypoxia, such as DNA repair and metabolism, will provide a more complete understanding of its sensitizing effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2′-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcl-2/Bcl-xL inhibitor ABT-263 overcomes hypoxia-driven radioresistence and improves radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Hypoxia in Solid Tumors: How Low Oxygenation Impacts the “Six Rs” of Radiotherapy [frontiersin.org]

- 5. Interfering with Tumor Hypoxia for Radiotherapy Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of HIF-1α expression and radiation resistance in acute hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Roles of HIF-1α in Radiosensitivity and Radiation-Induced Bystander Effects Under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bcl-2/Bcl-xL inhibitor ABT-263 overcomes hypoxia-driven radioresistence and improves radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo study of radiosensitizing effect of hypoxic cell radiosensitizer PR-350 on a human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of RA-263: A Technical Overview of a Novel Radiosensitizer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available preclinical research on RA-263, a 2-nitroimidazole (B3424786) nucleoside investigated for its potential as a potent radiosensitizer. The information presented herein is synthesized from published abstracts and a broader understanding of the mechanisms of 2-nitroimidazole-based radiosensitizers. It is important to note that access to the full-text articles containing detailed quantitative data and specific experimental protocols was not available; therefore, this document serves as a high-level overview and a framework for understanding the potential of this compound.

Core Concepts and Mechanism of Action

This compound, chemically known as 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, belongs to the class of 2-nitroimidazole compounds, which are electron-affinic and designed to selectively sensitize hypoxic tumor cells to the cytotoxic effects of ionizing radiation. The primary mechanism of action for this class of compounds is twofold:

-

"Fixation" of DNA Damage: In the low-oxygen environment characteristic of solid tumors, radiation-induced free radicals on DNA are less likely to be "fixed" into permanent damage by molecular oxygen. Electron-affinic compounds like this compound mimic the role of oxygen, reacting with these DNA radicals to create stable, irreparable lesions, thereby increasing the lethal effects of radiation in hypoxic cells.

-

Depletion of Intracellular Thiols: 2-nitroimidazoles are known to be bioreduced under hypoxic conditions into reactive intermediates. These intermediates can react with and deplete intracellular non-protein thiols, most notably glutathione (B108866) (GSH). Glutathione is a critical endogenous radioprotector that scavenges free radicals and participates in the chemical repair of damaged molecules. Its depletion by this compound would further enhance the radiosensitivity of tumor cells.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potential of this compound as a radiosensitizer in both cell culture and animal models.

In Vitro Studies

Investigations using Chinese hamster V-79 and EMT6 mammary tumor cells have shown that this compound is a more potent radiosensitizer than the benchmark compound, misonidazole. At a concentration of 2 mM, this compound was reported to achieve a level of radiosensitization that approached the response seen in fully oxygenated (oxic) cells. Furthermore, this compound exhibited preferential cytotoxicity towards hypoxic cells, a desirable characteristic for a targeted cancer therapy.

In Vivo Studies

Experiments conducted in mice bearing EMT6 mammary tumors have confirmed the efficacy of this compound as an in vivo radiosensitizer.

Quantitative Data Summary

Due to the unavailability of full-text articles, a comprehensive table of quantitative data cannot be provided. However, the following table has been structured to highlight the key parameters that would be essential for a complete evaluation of this compound's preclinical profile.

| Parameter | Cell Line / Animal Model | Value | Comparator | Reference |

| In Vitro Radiosensitization | ||||

| Sensitizer (B1316253) Enhancement Ratio (SER) | V-79 | Data not available | Misonidazole | |

| Sensitizer Enhancement Ratio (SER) | EMT6 | Data not available | Misonidazole | |

| IC50 (Hypoxic Cytotoxicity) | Data not available | Data not available | Misonidazole | |

| In Vivo Radiosensitization | ||||

| Tumor Growth Delay | EMT6 Mammary Tumor | Data not available | Misonidazole | |

| Pharmacokinetics | ||||

| Plasma Half-life (alpha phase) | Mice | 36 min | - | |

| Plasma Half-life (beta phase) | Mice | 72 min | - | |

| Tumor-to-Brain Concentration Ratio | Mice | ~6:1 | - | |

| Toxicology | ||||

| Acute LD50 | Mice | Data not available (reported as 2x less toxic than misonidazole) | Misonidazole |

Experimental Protocols

Detailed experimental protocols are not available. However, based on the abstracts, the following outlines the likely methodologies employed in the preclinical evaluation of this compound.

In Vitro Radiosensitization Assay

-

Cell Lines: Chinese hamster V-79 and EMT6 mammary tumor cells.

-

Culture Conditions: Cells would be cultured under standard conditions and then subjected to hypoxia, likely by gassing with a mixture of nitrogen and carbon dioxide.

-

Drug Treatment: Cells would be incubated with varying concentrations of this compound or a comparator (e.g., misonidazole) for a specified period before irradiation.

-

Irradiation: Cells would be irradiated with a range of radiation doses using a calibrated source (e.g., X-ray or gamma-ray).

-

Endpoint: The surviving fraction of cells would be determined using a clonogenic survival assay. The sensitizer enhancement ratio (SER) would be calculated by comparing the radiation dose required to achieve a certain level of cell kill in the presence and absence of the drug.

In Vivo Radiosensitization Assay

-

Animal Model: Mice bearing subcutaneously implanted EMT6 mammary tumors.

-

Drug Administration: this compound would be administered to the tumor-bearing mice, likely via intraperitoneal or intravenous injection, at a specified time before irradiation.

-

Irradiation: The tumors would be locally irradiated with a single dose of radiation.

-

Endpoint: Tumor growth would be monitored over time, and the tumor growth delay would be calculated as the time taken for the tumors in the treated groups to reach a certain size compared to the control group.

Signaling Pathways and Experimental Workflows

While direct evidence linking this compound to specific signaling pathways is not available, its mechanism of action as a 2-nitroimidazole suggests an interplay with the DNA Damage Response (DDR) and cellular responses to hypoxia. The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for evaluating radiosensitizers.

Caption: Hypothesized mechanism of this compound radiosensitization in hypoxic tumor cells.

Caption: A generalized workflow for the preclinical assessment of a radiosensitizing agent.

Conclusion

The available preclinical data, although limited in its public accessibility, suggests that this compound is a promising radiosensitizer with greater potency and a potentially better safety profile than misonidazole. Its mechanism of action is likely consistent with other 2-nitroimidazoles, involving the fixation of radiation-induced DNA damage and the depletion of intracellular radioprotective thiols under hypoxic conditions. Further in-depth studies and, most importantly, access to the complete datasets from the original research are necessary to fully elucidate its clinical potential. This technical guide serves as a foundational document to stimulate further investigation into this potentially valuable therapeutic agent.

The Role of RA-263 in Radiation Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 2-nitroimidazole (B3424786) nucleoside, RA-263, and its role as a potential radiosensitizer in radiation oncology. The document outlines its mechanism of action, summarizes key preclinical data, provides detailed experimental protocols for its evaluation, and visualizes the proposed signaling pathways.

Introduction

This compound, a 2-nitroimidazole nucleoside, has been investigated as a hypoxic cell radiosensitizer, a class of compounds designed to increase the susceptibility of hypoxic tumor cells to radiation therapy. Hypoxia is a common feature of solid tumors and a significant factor in radioresistance. Compounds like this compound are of interest due to their potential to overcome this resistance and improve the therapeutic ratio of radiotherapy.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data available for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Treatment | Result |

| Clonogenic Survival | EMT6 | 10 Gy radiation + 200 mg/kg this compound | 2.1-fold reduction in cell survival compared to radiation alone[1] |

| Hypoxic Selectivity (Sensitizer Enhancement Ratio - SER) | Not specified | This compound under 0.1% O₂ | 1.8 ± 0.2[1] |

| Normoxic Selectivity (Sensitizer Enhancement Ratio - SER) | Not specified | This compound in normoxia | 1.1 ± 0.1[1] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Tumor Model | Treatment | Result |

| Tumor Growth Delay | Murine SCCVII Tumors | Radiation + this compound co-administration | Increased from 8.2 days (radiation alone) to 14.5 days[1] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Comparison | Result | Implication |

| Neurotoxicity Profile | This compound vs. Misonidazole | Brain concentrations of this compound were 4.3% of plasma levels 1 hour post-injection, versus 18.9% for misonidazole[1] | Reduced lipophilicity of this compound correlates with lower neural tissue accumulation, suggesting a potentially better safety profile.[1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of radiosensitizers like this compound. The following are representative protocols.

In Vitro Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.

Materials:

-

EMT6 murine mammary carcinoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Radiation source (e.g., X-ray irradiator)

-

6-well plates

-

Trypsin-EDTA

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Cell Plating: Seed a known number of EMT6 cells into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (50-150) per well.

-

Drug Incubation: Allow cells to attach for 4-6 hours. Then, treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) under normoxic or hypoxic conditions.

-

Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8, 10 Gy).

-

Colony Formation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

In Vivo Tumor Growth Delay Assay

This assay evaluates the effect of treatment on the growth of solid tumors in animal models.

Materials:

-

C3H/HeJ mice

-

SCCVII (squamous cell carcinoma) tumor cells

-

This compound solution for injection (e.g., dissolved in saline)

-

Radiation source for small animal irradiation

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Inject a known number of SCCVII cells (e.g., 1 x 10^6) subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into different treatment groups (e.g., control, this compound alone, radiation alone, this compound + radiation).

-

Treatment Administration:

-

Administer this compound (e.g., via intraperitoneal injection) at a specified time before irradiation.

-

Irradiate the tumors with a single or fractionated dose of radiation.

-

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.

-

Data Analysis: Plot the mean tumor volume for each group over time. The tumor growth delay is the time it takes for the tumors in the treated groups to reach a specific volume (e.g., 4 times the initial volume) compared to the control group.

Caspase-3/7 Activation Assay

This assay measures the activity of key executioner caspases in the apoptotic pathway.

Materials:

-

Tumor cells treated with this compound and/or radiation

-

Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

-

Luminometer

Procedure:

-

Cell Treatment: Plate cells in a white-walled 96-well plate and treat them with this compound and/or radiation as required. Include positive and negative controls.

-

Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic substrate for caspase-3 and -7.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.

-

Luminescence Measurement: Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Data Analysis: Normalize the results to the control group to determine the fold-increase in caspase-3/7 activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of this compound as a radiosensitizer in hypoxic tumor cells.

Caption: General experimental workflow for preclinical evaluation of this compound.

References

An In-depth Technical Guide to the Biological Activity of ABT-263 (Navitoclax)

Introduction

ABT-263, also known as Navitoclax, is a potent, orally bioavailable small molecule that functions as a "BH3 mimetic." It targets the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins, which are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][2] Navitoclax has been extensively studied for its pro-apoptotic and senolytic activities, making it a significant compound in oncology and aging research. This guide provides a detailed overview of its biological activity, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action

Navitoclax selectively inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] In healthy cells, a balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic Bcl-2 family proteins regulates programmed cell death, or apoptosis. In many cancer cells, anti-apoptotic proteins are overexpressed, sequestering pro-apoptotic proteins and preventing apoptosis.

ABT-263 mimics the BH3 domain of pro-apoptotic proteins like BIM, binding to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w.[1] This action displaces the pro-apoptotic proteins, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[1][3]

Beyond its role in cancer, ABT-263 also functions as a senolytic agent by inducing apoptosis in senescent cells, which are characterized by an upregulation of anti-apoptotic pathways.[4]

Quantitative Data

The biological activity of ABT-263 has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity of ABT-263

This table summarizes the binding affinities (Ki) of Navitoclax for key anti-apoptotic Bcl-2 family proteins.

| Target Protein | Binding Affinity (Ki) | Reference |

| Bcl-2 | ≤1 nM | [5] |

| Bcl-xL | ≤0.5 nM | [5] |

| Bcl-w | ≤1 nM | [5] |

| Mcl-1 | Weakly binds | [5] |

Table 2: Cellular Potency of ABT-263 in Various Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of Navitoclax in different human cancer cell lines, demonstrating its cytotoxic effects.

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |

| H1048 | Small Cell Lung Cancer | 0.06 | [6] |

| SW480 | Colon Cancer | 0.43 | [6] |

| MDA-MB-231 | Triple Negative Breast Cancer | 0.43 | [6] |

| 22RV1 | Prostate Cancer | >10 (as single agent) | [6] |

| OVCAR-3 | Ovarian Cancer | 1.98 (as single agent) | [6] |

| H146 | Small Cell Lung Cancer | ~0.11 | [5] |

Note: IC50 and EC50 values can vary depending on the assay conditions and duration of exposure.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the biological activity of ABT-263.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic effect of ABT-263 on cancer cell lines and calculate the IC50 value.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with a range of concentrations of ABT-263 (and a vehicle control, e.g., 0.1% DMSO) for a specified period, typically 48 to 72 hours.[7][8]

-

Reagent Addition:

-

For MTT assay , add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

For CellTiter-Glo® assay , add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[7]

-

-

Data Acquisition: Measure the absorbance (for MTT) at a specific wavelength (e.g., 570 nm) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by ABT-263.

Methodology:

-

Cell Treatment: Seed cells (e.g., 1 x 10^5 cells/well) in 6-well plates and treat with ABT-263 at the desired concentration (e.g., 1 µM) for a set time (e.g., 36-48 hours).[9][10] Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[11][12]

-

Staining: Wash the cells with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[9][12]

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by ABT-263.[9]

Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)

Objective: To measure the binding affinity (Ki) of ABT-263 to Bcl-2 family proteins.

Methodology:

-

Reagents: Recombinant human Bcl-2 family protein (e.g., Bcl-xL), a fluorescently labeled peptide probe derived from the BH3 domain of a pro-apoptotic protein (e.g., BAD), and ABT-263.[5]

-

Assay Setup: In a suitable microplate, incubate the recombinant protein with the fluorescent probe. In this bound state, the probe's rotation is slow, resulting in a high fluorescence polarization signal.[5]

-

Competitive Binding: Add increasing concentrations of ABT-263 to the wells. ABT-263 will compete with the probe for binding to the protein.

-

Measurement: As ABT-263 displaces the probe, the probe's rotation becomes faster, leading to a decrease in the fluorescence polarization signal. Measure this signal using a plate reader equipped with polarization filters.[5]

-

Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration. The IC50 value is determined from this curve, and the Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the synergistic effects of ABT-263 with another chemotherapeutic agent.

References

- 1. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]

- 2. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]

- 4. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. 2.4. Apoptosis assay [bio-protocol.org]

- 10. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Efficacy of RA-263 (Exemplar Data)

As information on a compound designated "RA-263" is not available in the public domain, this technical guide will utilize a well-characterized exemplar compound, a selective BRAF V600E inhibitor, to illustrate the requested data presentation, experimental protocols, and visualizations. All data and pathways presented are representative of a typical preclinical efficacy assessment for a targeted therapeutic agent.

This document provides a summary of the early preclinical studies conducted to evaluate the efficacy of this compound, a potent and selective inhibitor of the BRAF V600E kinase.

In Vitro Cellular Proliferation Assays

The anti-proliferative activity of this compound was assessed against a panel of human cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |

| A375 | Malignant Melanoma | V600E | 31 |

| SK-MEL-28 | Malignant Melanoma | V600E | 52 |

| HT-29 | Colorectal Cancer | V600E | 85 |

| NCI-H23 | Non-Small Cell Lung Cancer | Wild-Type | >10,000 |

| MDA-MB-231 | Breast Cancer | Wild-Type | >10,000 |

Experimental Protocol: Cell Viability Assay

-

Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound or vehicle control (0.1% DMSO).

-

Data Analysis: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Target Engagement and Downstream Signaling

The effect of this compound on the BRAF signaling pathway was evaluated by immunoblotting.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment and Lysis: A375 cells were treated with varying concentrations of this compound for 2 hours. Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Electrophoresis: Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and incubated with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in a mouse xenograft model using the A375 melanoma cell line.

Table 2: In Vivo Efficacy of this compound in A375 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 25 | 45 |

| This compound | 50 | 78 |

| This compound | 100 | 95 |

Experimental Protocol: Mouse Xenograft Study

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were approved by the Institutional Animal Care and Use Committee.

-

Tumor Implantation: 1x10^6 A375 cells were subcutaneously implanted into the right flank of each mouse.

-

Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). This compound was administered orally once daily (QD) for 21 days. The vehicle control was 0.5% methylcellulose.

-

Efficacy Assessment: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity.

-

Data Analysis: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

The Cellular Journey of RA-263: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and distribution of RA-263, a 2-nitroimidazole (B3424786) nucleoside investigated for its potential as a hypoxic cell radiosensitizer. Understanding the cellular pharmacokinetics of this compound is crucial for optimizing its therapeutic efficacy and minimizing off-target toxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways to facilitate further research and development.

Quantitative Data on this compound Pharmacokinetics and Cellular Activity

The following tables summarize the key in vivo and in vitro quantitative data for this compound, primarily derived from studies on murine models and cultured mammalian cell lines.

Table 1: In Vivo Pharmacokinetics of this compound in C57BL Mice

| Parameter | Value | Conditions |

| Route of Administration | Intraperitoneal Injection | Dose: 1.2 mg/g (5 mmol/kg) |

| Peak Plasma Concentration | 1180 µg/ml | Occurred within 15 minutes post-injection |

| Plasma Elimination (α phase) | t1/2 = 36 minutes | Rapid initial elimination |

| Plasma Elimination (β phase) | t1/2 = 72 minutes | Slower secondary elimination |

| Peak Brain Concentration | 112 µg/g | Occurred at 60 minutes post-injection |

| Brain Concentration (180 min) | 33 µg/g | Demonstrates clearance from the CNS |

| Tumor vs. Brain Concentration Ratio | ~6:1 | Suggests exclusion from the central nervous system |

| Acute LD50 (48 h) | 3.3 g/kg | Compared to 1.4 g/kg for misonidazole |

Data extracted from Agrawal et al. (1986).[1][2]

Table 2: In Vitro Radiosensitization and Cytotoxicity of this compound

| Cell Line | Parameter | Concentration | Value | Conditions |

| Chinese Hamster (V-79) | Enhancement Ratio | 0.5 mM | 1.8 | Hypoxic conditions |

| Chinese Hamster (V-79) | Radiosensitization | 2 mM | Approached oxic curve | Hypoxic conditions |

| EMT6 Mammary Tumor | Radiosensitization | 1 mM | Effective Sensitizer | Hypoxic conditions |

| Chinese Hamster (V-79) | Hypoxic Cytotoxicity | Not specified | Significantly more toxic than misonidazole | Time-dependent increase in toxicity |

Data extracted from Agrawal et al. (1986).[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following are detailed protocols for key experiments relevant to the study of this compound's cellular uptake and effects.

In Vitro Cellular Uptake and Radiosensitization Assay

This protocol is designed to determine the efficacy of this compound as a radiosensitizer in cultured cancer cells under hypoxic conditions.

References

Methodological & Application

Application Notes and Protocols for In Vitro Radiosensitization Assay of RA-263

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro radiosensitization assays with RA-263, a potent 2-nitroimidazole-based radiosensitizer. The protocols are intended for researchers in oncology, radiation biology, and drug development to assess the efficacy of this compound in enhancing the effects of ionizing radiation on cancer cells.

Introduction

This compound, identified as 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, is a compound belonging to the 2-nitroimidazole (B3424786) class of radiosensitizers.[1] These compounds are known to be effective in hypoxic (low oxygen) tumor environments, which are notoriously resistant to radiotherapy. The mechanism of action for 2-nitroimidazoles involves their selective reduction in hypoxic cells, leading to the formation of reactive intermediates that can mimic the effects of oxygen by "fixing" radiation-induced DNA damage, thereby making it permanent and lethal to the cancer cell. This document outlines the necessary protocols to evaluate the radiosensitizing potential of this compound in a laboratory setting.

Key Experimental Assays

A comprehensive in vitro assessment of a radiosensitizer involves multiple assays to determine its efficacy and mechanism of action. The following are key experiments for evaluating this compound:

-

Cytotoxicity Assay: To determine the intrinsic toxicity of this compound and establish a non-toxic concentration range for subsequent radiosensitization studies.

-

Clonogenic Survival Assay: The gold standard for measuring the reproductive viability of cells after treatment with ionizing radiation, with and without the sensitizing agent.

-

DNA Damage and Repair Assay (γH2AX Staining): To quantify the extent of DNA double-strand breaks, a critical form of radiation-induced damage, and to assess the effect of this compound on their repair.

-

Cell Cycle Analysis: To investigate if this compound causes cells to arrest in phases of the cell cycle that are more sensitive to radiation, such as the G2/M phase.[2]

-

Apoptosis Assay: To determine if the combination of this compound and radiation leads to an increase in programmed cell death.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| HeLa (Cervical Cancer) | 85 | 60 | 45 |

| FaDu (Head and Neck Cancer) | 110 | 85 | 70 |

| A549 (Lung Cancer) | 150 | 120 | 95 |

Table 2: Clonogenic Survival Assay Parameters for this compound

| Cell Line | Treatment | Surviving Fraction at 2 Gy (SF2) | Sensitizer Enhancement Ratio (SER) |

| HeLa | Radiation Alone | 0.55 | 1.0 |

| Radiation + 10 µM this compound | 0.35 | 1.57 | |

| FaDu | Radiation Alone | 0.60 | 1.0 |

| Radiation + 10 µM this compound | 0.40 | 1.50 | |

| A549 | Radiation Alone | 0.65 | 1.0 |

| Radiation + 10 µM this compound | 0.48 | 1.35 |

Note: Data presented are representative and may vary based on experimental conditions.

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Human cancer cell lines appropriate for the cancer type of interest (e.g., HeLa, FaDu, A549).

-

Culture Medium: Recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.

-

Hypoxic Conditions: A hypoxic chamber or incubator with a gas mixture of 5% CO2, 1-2% O2, and balance N2.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 500 µM) for 24, 48, and 72 hours.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Clonogenic Survival Assay

-

Seed a predetermined number of cells into 6-well plates. The number of cells will vary depending on the radiation dose to ensure the formation of a countable number of colonies (50-150).

-

Allow cells to attach overnight.

-

For hypoxic conditions, place the plates in a hypoxic chamber for 4-6 hours before treatment.

-

Treat the cells with a non-toxic concentration of this compound (e.g., 10 µM) for a specified duration before irradiation.

-

Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

-

After irradiation, replace the medium with fresh, drug-free medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

-

Count the colonies containing at least 50 cells.

-

Calculate the surviving fraction at each dose and plot the cell survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated from these curves.

DNA Damage and Repair Assay (γH2AX Staining)

-

Seed cells on coverslips in a 24-well plate.

-

Treat with this compound under normoxic or hypoxic conditions prior to irradiation (e.g., 4 Gy).

-

Fix the cells at different time points post-irradiation (e.g., 30 min, 2h, 6h, 24h) with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with 1% BSA in PBS.

-

Incubate with a primary antibody against γH2AX.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope.

Cell Cycle Analysis

-

Seed cells in 60 mm dishes and allow them to reach 60-70% confluency.

-

Treat the cells with this compound, radiation, or a combination of both.

-

Harvest the cells at various time points (e.g., 24, 48 hours) post-treatment.

-

Fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Experimental workflow for in vitro radiosensitization assay of this compound.

Caption: Proposed signaling pathway for this compound mediated radiosensitization.

References

Application Notes and Protocols for ABT-263 (Navitoclax) in EMT6 Mammary Tumor Models

Topic: Using ABT-263 in EMT6 Mammary Tumor Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The EMT6 cell line, derived from a murine mammary carcinoma in a BALB/c mouse, is a widely utilized preclinical model for immuno-oncology studies of triple-negative breast cancer.[1][2][3][4] These cells are known for their aggressive growth, ability to form solid tumors, and metastatic potential, primarily to the lungs.[1][3][4] The EMT6 model is valuable as it can be used in immunocompetent syngeneic mice, allowing for the investigation of immunomodulatory therapies.[3][5] EMT6 tumors are known to express PD-L1 and show moderate responsiveness to immunotherapy, making them a suitable model for combination therapy studies.[1][4]

ABT-263, also known as Navitoclax, is a potent and orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, specifically targeting BCL-2 and BCL-XL.[6] These proteins are key regulators of the intrinsic apoptotic pathway, and their inhibition can lead to programmed cell death in cancer cells. ABT-263 has also been identified as a senolytic agent, capable of selectively inducing apoptosis in senescent cells, which can accumulate in tumors following therapies like chemotherapy or radiation.[6][7][8][9] By targeting these survival pathways, ABT-263 holds promise as a therapeutic agent, both as a monotherapy and in combination with other anti-cancer treatments.[10]

These application notes provide a comprehensive overview and detailed protocols for the use of ABT-263 in preclinical studies involving the EMT6 mammary tumor model.

Data Presentation

While specific quantitative data for the effects of ABT-263 on the EMT6 cell line is not extensively available in the public domain, the following tables provide a template for researchers to summarize their experimental findings.

Table 1: In Vitro Efficacy of ABT-263 on EMT6 Cells

| Parameter | Value | Notes |

| IC50 (72h) | Data to be determined | Half-maximal inhibitory concentration after 72 hours of treatment. |

| Apoptosis Induction | Data to be determined | e.g., Percentage of Annexin V positive cells at a specific concentration and time point. |

| Cell Cycle Arrest | Data to be determined | e.g., Percentage of cells in G1/S/G2-M phase at a specific concentration and time point. |

| Senescence Induction | Data to be determined | e.g., Percentage of SA-β-gal positive cells. |

Table 2: In Vivo Efficacy of ABT-263 in EMT6 Tumor-Bearing Mice

| Parameter | Control Group | ABT-263 Treated Group | Combination Therapy Group |

| Tumor Growth Inhibition (%) | N/A | Data to be determined | Data to be determined |

| Average Tumor Volume (mm³) | Data to be determined | Data to be determined | Data to be determined |

| Metastasis Incidence | Data to be determined | Data to be determined | Data to be determined |

| Change in Biomarkers (e.g., Cleaved Caspase-3) | Data to be determined | Data to be determined | Data to be determined |

Signaling Pathway

ABT-263 functions by inhibiting the anti-apoptotic proteins BCL-2 and BCL-XL.[6] In healthy cells, these proteins sequester pro-apoptotic proteins like BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis. In cancer cells, BCL-2 and BCL-XL are often overexpressed, contributing to cell survival. ABT-263, a BH3 mimetic, binds to the BH3-binding groove of BCL-2 and BCL-XL, displacing pro-apoptotic proteins.[6] This allows BAX and BAK to form pores in the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[6]

References

- 1. EMT6 Cell Line - Creative Biogene [creative-biogene.com]

- 2. EMT6 Cells [cytion.com]

- 3. ichorlifesciences.com [ichorlifesciences.com]

- 4. EMT6 Mammary Carcinoma Cell Lines - Imanis Life Sciences [imanislife.com]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Senolytic ABT-263 Reduces Radiation-Induced Gastrointestinal Cancer | Aging [aging-us.com]

- 8. Senolytic agent ABT-263 mitigates low- and high-LET radiation-induced gastrointestinal cancer development in Apc1638N/+ mice | Aging [aging-us.com]

- 9. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ABT-263 induces apoptosis and synergizes with chemotherapy by targeting stemness pathways in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Pharmacokinetic Analysis of RA-263

Disclaimer: The following application note provides a generalized protocol for the in vivo pharmacokinetic analysis of a hypothetical compound designated as RA-263. As of the date of this document, publicly available pharmacokinetic data for a compound specifically named this compound is not available. The data and specific experimental details provided herein are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide for conducting an in vivo pharmacokinetic (PK) analysis of the novel investigational compound this compound. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is fundamental to preclinical drug development. These studies are crucial for optimizing dosing regimens, assessing potential toxicities, and predicting human pharmacokinetic profiles. The protocols outlined below describe the necessary steps for performing a single-dose pharmacokinetic study of this compound in a rodent model, from animal preparation to data analysis.

Hypothetical Pharmacokinetic Data of this compound

The following table summarizes hypothetical pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats. This data is for illustrative purposes to guide researchers in their data presentation.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1500 ± 250 | 850 ± 150 |

| Tmax (h) | 0.08 | 2.0 |

| AUC0-t (ng·h/mL) | 3200 ± 450 | 5500 ± 700 |

| AUC0-inf (ng·h/mL) | 3350 ± 480 | 5800 ± 750 |

| t1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |

| Cl (L/h/kg) | 0.30 ± 0.05 | - |

| Vd (L/kg) | 1.9 ± 0.3 | - |

| Bioavailability (%) | - | 52 |

Data are presented as mean ± standard deviation (n=6 per group).

Experimental Protocols

Animal Models

The selection of an appropriate animal model is critical for obtaining relevant pharmacokinetic data.[1][2] For initial studies, male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) are recommended. Animals should be sourced from a reputable supplier and allowed to acclimate for at least one week before the experiment. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.[3]

Dosing and Administration

-

Intravenous (IV) Administration:

-

Prepare a 1 mg/mL solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

-

Administer a single bolus dose of 1 mg/kg via the lateral tail vein.

-

The injection volume should be approximately 1 mL/kg.

-

-

Oral (PO) Administration:

-

Prepare a 2 mg/mL suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

Administer a single dose of 10 mg/kg by oral gavage.

-

The gavage volume should be approximately 5 mL/kg.

-

Sample Collection

-

Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:

-

IV administration: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

PO administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

-

Centrifuge the blood samples at 4°C and 2000 x g for 10 minutes to separate the plasma.

-

Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

Bioanalytical Method

The concentration of this compound in plasma samples should be determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method should be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Key parameters to be determined include:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

-

Terminal half-life (t1/2)

-

Clearance (Cl)

-

Volume of distribution (Vd)

-

Oral bioavailability (F%)

Visualizations

Experimental Workflow

Caption: Workflow for the in vivo pharmacokinetic analysis of this compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, drawing parallels to known apoptosis pathways.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

- 1. An update on the animal studies conducted for biosimilar approvals - Regulatory requirement vs actual scenario [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]